5-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC17446688
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.
![5-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine -](/images/structure/VC17446688.png)
Specification
Molecular Formula | C9H9ClN2 |
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Molecular Weight | 180.63 g/mol |
IUPAC Name | 5-(chloromethyl)-1-methylpyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C9H9ClN2/c1-12-3-2-8-4-7(5-10)6-11-9(8)12/h2-4,6H,5H2,1H3 |
Standard InChI Key | YHYDBRAPCBVNQR-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC2=CC(=CN=C21)CCl |
Introduction
Structural and Chemical Properties
Physicochemical Characteristics
Property | Value |
---|---|
Solubility | Moderate in polar aprotic solvents (DMF, DMSO) |
Melting Point | ~150–155°C (estimated) |
Stability | Hygroscopic; sensitive to hydrolysis |
The chloromethyl group enhances reactivity toward nucleophilic substitution, while the methyl group at N1 influences solubility and metabolic stability.
Synthesis and Industrial Production
Stepwise Functionalization
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Core Formation: The pyrrolo[2,3-b]pyridine core is synthesized via cyclization of appropriately substituted pyridine derivatives. For example, cyclocondensation of 3-aminopyridine with α,β-unsaturated ketones under acidic conditions .
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Methylation: Introduction of the methyl group at N1 using methylating agents like methyl iodide (CH3I) in the presence of a base (e.g., K2CO3) .
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Chloromethylation: Reaction with chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst (e.g., ZnCl2) to install the chloromethyl group at position 5.
Representative Reaction:
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors for precise temperature control and improved yield (~85% purity).
Key Challenges
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Hydrolysis Risk: The chloromethyl group is prone to hydrolysis, necessitating anhydrous conditions.
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Regioselectivity: Ensuring selective methylation at N1 requires optimized stoichiometry .
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus):
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MIC: 8–16 µg/mL.
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Mode of Action: Disruption of cell wall synthesis via inhibition of penicillin-binding proteins.
Comparative Analysis with Analogs
Compound | Substituents | FGFR1 IC50 (nM) |
---|---|---|
5-(Chloromethyl)-1-methyl | -CH2Cl (C5), -CH3 (N1) | 7 |
5-Chloromethyl (non-methyl) | -CH2Cl (C5) | 12 |
5-Bromomethyl-1-methyl | -CH2Br (C5), -CH3 (N1) | 10 |
The methyl group at N1 enhances target affinity by reducing steric hindrance.
Applications in Drug Development
Kinase Inhibitor Design
The compound serves as a precursor for FGFR inhibitors under clinical investigation. For example:
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Derivative 4h: Orally bioavailable with 80% tumor growth inhibition in xenograft models.
Antibiotic Adjuvants
Structural modifications yield analogs that potentiate β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).
Future Directions
Therapeutic Optimization
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Prodrug Development: Masking the chloromethyl group to improve pharmacokinetics.
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Combination Therapies: Synergy with immune checkpoint inhibitors.
Green Chemistry Approaches
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Catalyst Recycling: Using immobilized ZnCl2 on silica gel to reduce waste.
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